molecular formula C12H13Cl2NO3S B14598901 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one CAS No. 61213-46-5

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one

Cat. No.: B14598901
CAS No.: 61213-46-5
M. Wt: 322.2 g/mol
InChI Key: KTBXYSXKIUJHDJ-UHFFFAOYSA-N
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Description

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one is a complex organic compound that belongs to the class of pyrrolidinones This compound is characterized by the presence of a pyrrolidinone ring substituted with chloro, chloromethyl, and methanesulfonyl phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one typically involves multiple steps. One common method starts with the preparation of the pyrrolidinone ring, followed by the introduction of the chloro, chloromethyl, and methanesulfonyl phenyl groups through a series of substitution reactions. The reaction conditions often require the use of specific reagents such as chlorinating agents and sulfonylating agents under controlled temperatures and pressures to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters are crucial to achieve high yields and purity. Industrial methods may also incorporate purification steps such as crystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro and chloromethyl groups can participate in nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Addition Reactions: The double bonds in the phenyl ring can undergo addition reactions with suitable reagents.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine-substituted pyrrolidinone, while oxidation can produce a sulfone derivative.

Scientific Research Applications

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one involves its interaction with molecular targets such as enzymes or receptors. The chloro and methanesulfonyl groups can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    3-Chloro-4-methylphenylboronic acid: This compound shares the chloro and phenyl groups but differs in the presence of a boronic acid group instead of the pyrrolidinone ring.

    Chloromethylmethyl sulfide: This compound has a similar chloromethyl group but lacks the pyrrolidinone and methanesulfonyl phenyl groups.

Uniqueness

3-Chloro-4-(chloromethyl)-1-[3-(methanesulfonyl)phenyl]pyrrolidin-2-one is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications and applications in various fields of research.

Properties

CAS No.

61213-46-5

Molecular Formula

C12H13Cl2NO3S

Molecular Weight

322.2 g/mol

IUPAC Name

3-chloro-4-(chloromethyl)-1-(3-methylsulfonylphenyl)pyrrolidin-2-one

InChI

InChI=1S/C12H13Cl2NO3S/c1-19(17,18)10-4-2-3-9(5-10)15-7-8(6-13)11(14)12(15)16/h2-5,8,11H,6-7H2,1H3

InChI Key

KTBXYSXKIUJHDJ-UHFFFAOYSA-N

Canonical SMILES

CS(=O)(=O)C1=CC=CC(=C1)N2CC(C(C2=O)Cl)CCl

Origin of Product

United States

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